molecular formula C11H17N B1420845 2-Methyl-2-(2-methylphenyl)propan-1-amine CAS No. 1176768-39-0

2-Methyl-2-(2-methylphenyl)propan-1-amine

Cat. No.: B1420845
CAS No.: 1176768-39-0
M. Wt: 163.26 g/mol
InChI Key: LNCFGBYPMIKFIR-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylphenyl)propan-1-amine is a branched primary amine with a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol. Its structure features a propan-1-amine backbone (NH₂-CH₂-C-) with two methyl groups on the central carbon, one of which is substituted with a 2-methylphenyl group (an ortho-methylated benzene ring).

Properties

IUPAC Name

2-methyl-2-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCFGBYPMIKFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 2-Methyl-1-Substituted Phenyl-2-Butyronitrile

This initial step involves nucleophilic substitution of substituted benzyl halides (benzyl chloride, benzyl bromide, or benzyl alcohol) with isobutyronitrile under basic conditions. The reaction is conducted at low temperatures (-78°C to 0°C) to control reactivity and selectivity.

Parameter Details
Raw materials Benzyl chloride/bromide or benzyl alcohol, isobutyronitrile
Base Diisopropylamine lithium salt, sodium hydride, or n-butyllithium
Solvent Tetrahydrofuran, dioxane, toluene, or hexane
Temperature -78°C to 0°C

This step yields the key nitrile intermediate, which is pivotal for subsequent transformations.

Step 2: Hydrolysis and Conversion to 2-Methyl-1-Substituted Phenyl-2-Butyric Acid

The nitrile undergoes base-catalyzed hydrolysis at elevated temperatures (80°C-220°C) to produce the corresponding carboxylic acid. This process involves saponification and subsequent acidification.

Parameter Details
Reagents Inorganic bases such as sodium carbonate, potassium carbonate
Temperature 80°C-220°C
Solvent Toluene, ethanol, or other polar aprotic solvents

Step 3: Formation of 2-Methyl-1-Substituted Phenyl-2-Propyl Carbamic Acid Benzyl Ester

In the presence of a weak base, the acid reacts with diphenylphosphoryl azide (DPPA) to form an acyl azide intermediate. Subsequent addition of benzyl alcohol leads to the formation of the carbamic acid benzyl ester, a precursor for amine synthesis.

Parameter Details
Reagents Diphenylphosphoryl azide, benzyl alcohol
Temperature 40°C-120°C
Reaction time Approximately 2 hours

Step 4: Catalytic Hydrogenation to Yield the Target Amine

The ester intermediate undergoes catalytic hydrogenation under mild conditions to cleave the benzyl protecting group and reduce the intermediate to the free amine.

Parameter Details
Catalyst Palladium on carbon or platinum
Temperature Room temperature
Solvent Toluene, ethanol, or methanol

Alternative Route: Direct Synthesis via Chemoenzymatic Methods

Recent advances suggest employing chemoenzymatic approaches for enantiopure synthesis, especially for pharmaceutical applications. This involves:

This method offers high enantioselectivity (>99%) and yields (74-92%), with the advantage of mild, aqueous conditions, reducing environmental impact and improving stereoselectivity.

Data Table Summarizing Key Parameters

Step Reaction Type Raw Materials Conditions Yield / Efficiency Notes
1 Nucleophilic substitution Benzyl halide + isobutyronitrile -78°C to 0°C, solvent Near quantitative Controlled temperature
2 Hydrolysis Nitrile 80°C-220°C, base ~70-85% High-temperature process
3 Acyl azide formation Acid + DPPA 40°C-120°C 60-75% Requires careful handling
4 Catalytic hydrogenation Ester intermediate Room temp, Pd/C >90% Final step to amine

Research Findings and Notes

  • The patent CN105085278A discloses a four-step synthesis with an overall yield close to 50%, significantly higher than previous methods (~15%) and avoiding toxic reagents such as sodium cyanide.
  • The process emphasizes operational simplicity, cost-effectiveness, and environmental safety.
  • Alternative chemoenzymatic methods provide high stereoselectivity, crucial for pharmaceutical applications, especially in producing enantiopure compounds.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typical reducing agents.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-Methyl-2-(2-methylphenyl)propan-1-amine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d) :

    • Molecular Formula : C₁₁H₁₄F₃N
    • Molecular Weight : 217.23 g/mol
    • The 3-trifluoromethyl group (-CF₃) is electron-withdrawing, reducing the amine’s basicity compared to the target compound. This modification enhances metabolic stability and lipophilicity, making it suitable for drug design (e.g., as a calcium channel inhibitor) .
  • 2-(3-Chlorophenyl)propan-1-amine (16a) :

    • Molecular Formula : C₉H₁₂ClN
    • Molecular Weight : 169.65 g/mol
    • The 3-chloro substituent (-Cl) provides moderate electron withdrawal, balancing solubility and reactivity. Such compounds are intermediates in pharmaceuticals but lack specific activity data in the evidence .

Heteroaromatic Ring Replacements

  • 2-Methyl-2-(pyridin-4-yl)propan-1-amine :

    • Molecular Formula : C₉H₁₄N₂
    • Molecular Weight : 150.22 g/mol
    • Replacing the benzene ring with pyridine introduces a nitrogen heteroatom, enabling hydrogen bonding. This derivative was used to synthesize 27l , an indole-2-carboxamide inhibitor of neurotropic alphavirus replication (23% yield), highlighting its role in antiviral research .
  • Synthetic accessibility is noted via methods similar to aryl-substituted analogs .

Positional Isomers and Amine Group Variations

  • 2-Methyl-1-(2-methylphenyl)propan-2-amine :

    • Molecular Formula : C₁₁H₁₇N
    • Molecular Weight : 163.26 g/mol
    • This positional isomer shifts the amine to the second carbon (propan-2-amine). Steric effects from the ortho-methyl group may reduce reactivity compared to the target compound, though direct comparisons are absent in the evidence .
  • (2S)-N-methyl-1-phenylpropan-2-amine :

    • Molecular Formula : C₁₀H₁₅N
    • Molecular Weight : 149.23 g/mol
    • A secondary amine with a pKa of 9.99 , this amphetamine derivative demonstrates how N-methylation and stereochemistry influence bioavailability and CNS activity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Ring Notable Properties/Applications Evidence Source
2-Methyl-2-(2-methylphenyl)propan-1-amine C₁₁H₁₇N 163.26 2-methylphenyl (ortho) Steric hindrance, undefined activity
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine C₁₁H₁₄F₃N 217.23 3-CF₃ Calcium channel inhibition
2-Methyl-2-(pyridin-4-yl)propan-1-amine C₉H₁₄N₂ 150.22 Pyridine-4-yl Antiviral agent (23% yield in synthesis)
2-(3-Chlorophenyl)propan-1-amine C₉H₁₂ClN 169.65 3-Cl Intermediate, no activity data
(2S)-N-methyl-1-phenylpropan-2-amine C₁₀H₁₅N 149.23 N-methyl, phenyl pKa = 9.99, CNS activity

Biological Activity

2-Methyl-2-(2-methylphenyl)propan-1-amine, also known as (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine, is a chiral amine compound with significant potential in various biological applications. Its unique molecular structure, characterized by two methyl groups and a propan-1-amine backbone, contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17N
  • Molecular Weight : 177.27 g/mol
  • SMILES : CC1=CC=CC=C1C(C)(C)CN
  • InChI : InChI=1S/C12H17N/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-7H,8,12H2,1-3H3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to release noradrenaline and dopamine, similar to other amphetamine-type stimulants. Notably, it exhibits a higher potency in releasing serotonin compared to traditional amphetamines . This mechanism suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Pharmacological Properties

Research indicates that this compound may act as a stimulant with effects on the central nervous system (CNS). Its structural similarity to other psychoactive substances positions it as a candidate for further investigation in pharmacology.

Table 1: Comparative Potency of Amphetamine Derivatives

CompoundNoradrenaline ReleaseDopamine ReleaseSerotonin Release
AmphetamineModerateModerateLow
4-Methyl-Amphetamine (4-MA)HighHighModerate
2-Methyl-Amphetamine (2-MA)HighHighHigh
This compoundHighHighVery High

Case Studies and Research Findings

Several studies have examined the biological effects and metabolic pathways of this compound. In one study focusing on the metabolism of related compounds, it was found that the metabolic pathways include hydroxylation and glucuronidation, which are critical for understanding the pharmacokinetics of this compound .

Additionally, the compound's detectability in biological samples has been explored. A study highlighted that using advanced techniques like gas chromatography-mass spectrometry (GC-MS), researchers could effectively differentiate between various isomers of methylamphetamine derivatives in urine samples .

Table 2: Metabolic Pathways Identified

Metabolite TypePathway Description
Phase I MetabolitesAromatic hydroxylation
Hydroxylation of the phenylmethyl group
Oxidation to carboxylic acid
Phase II MetabolitesGlucuronidation and sulfation

Applications in Medicinal Chemistry

The potential therapeutic applications of this compound extend beyond its stimulant properties. Its role as a chiral building block in organic synthesis makes it valuable in developing new pharmaceuticals. Moreover, its ability to modulate neurotransmitter levels positions it as a candidate for further research into treatments for various neuropsychiatric conditions.

Q & A

Q. What are the primary synthetic routes for 2-Methyl-2-(2-methylphenyl)propan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. A validated approach includes Curtius rearrangement followed by palladium-catalyzed hydrogenation (e.g., reducing intermediates like acyl azides to amines). For example:

Step 1 : React 2-methylphenyl precursors with isocyanate derivatives to form acyl azides.

Step 2 : Perform Curtius rearrangement under controlled thermal conditions (80–100°C) to generate isocyanates.

Step 3 : Catalyze hydrogenation using Pd/C (5–10% loading) in ethanol at 50–60°C to yield the final amine .

Q. Key Variables Affecting Yield :

  • Temperature : Higher temperatures during Curtius rearrangement improve reaction rates but may degrade intermediates.
  • Catalyst Purity : Pd/C with low sulfur content minimizes poisoning and enhances hydrogenation efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor intermediate stability.
Synthetic Method Yield Range Purity Key Challenges
Curtius + Hydrogenation 60–75%≥90%Byproduct formation during rearrangement
Grignard Alkylation40–55%85–90%Steric hindrance at aromatic ring

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H NMR : The benzylic protons adjacent to the amine group resonate at δ 2.8–3.2 ppm (triplet, J = 6 Hz). The 2-methylphenyl substituent shows characteristic aromatic protons as a multiplet (δ 6.8–7.2 ppm) and a singlet for the methyl group (δ 2.3 ppm) .
  • IR Spectroscopy : The primary amine exhibits N-H stretching at 3350–3300 cm⁻¹ (broad), while C-N stretches appear at 1250–1200 cm⁻¹. Absence of carbonyl peaks (1650–1750 cm⁻¹) confirms successful reduction of intermediates .

Q. Critical Considerations :

  • Solvent Effects : Use deuterated chloroform (CDCl₃) to avoid signal overlap in NMR.
  • Dynamic Exchange : Amine protons may broaden due to hydrogen bonding; D₂O shake tests confirm NH₂ presence.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl group positioning) alter receptor binding affinities in pharmacological studies?

Methodological Answer: Comparative studies on analogs (e.g., 2-(2,4-difluorophenyl)propan-1-amine) reveal that fluorination at para positions enhances lipophilicity (logP increase by 0.5–0.7), improving blood-brain barrier penetration. Conversely, methyl group substitution on the phenyl ring (e.g., ortho vs. para) affects steric interactions with receptors like serotonin (5-HT₂A):

  • Ortho-Methyl : Reduces binding affinity (Ki = 120 nM) due to steric clash with receptor pockets.
  • Para-Methyl : Increases affinity (Ki = 35 nM) by aligning with hydrophobic regions .

Q. Experimental Design for Binding Studies :

Radioligand Assays : Use [³H]Ketanserin for 5-HT₂A receptor competition binding (IC₅₀ determination).

Molecular Dynamics Simulations : Model ligand-receptor interactions using software like AutoDock Vina to predict binding modes.

Structural Feature Receptor Affinity (Ki) Physiological Effect
2-Methylphenyl (ortho)120 nMReduced agonist activity
4-Fluorophenyl28 nMEnhanced CNS penetration
Pyrrolidine-substituted analog15 nMProlonged receptor occupancy

Q. How can contradictory data on metabolic stability be resolved in preclinical studies?

Methodological Answer: Discrepancies in metabolic half-life (e.g., t₁/₂ = 2 h vs. 5 h in liver microsomes) arise from:

Enzyme Source Variability : Human vs. rat CYP450 isoforms exhibit differential oxidation rates.

Assay Conditions : NADPH concentration and incubation time (30 vs. 60 min) alter degradation kinetics.

Q. Resolution Strategies :

  • Cross-Species Validation : Compare microsomal stability in human, rat, and dog models.
  • LC-MS/MS Quantification : Use stable isotope-labeled internal standards (e.g., d₃-2-methylphenyl analog) to normalize data .

Q. Data Normalization Example :

Species t₁/₂ (Control) t₁/₂ (NADPH 1 mM) Normalized t₁/₂
Human5.2 h2.1 h4.8 h
Rat3.8 h1.5 h3.6 h

Q. What computational methods predict the compound’s stereochemical stability under physiological conditions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict energy barriers for amine inversion (ΔG‡ = 12–15 kcal/mol). Key steps:

Conformational Sampling : Generate low-energy rotamers using Gaussian 12.

Transition State Analysis : Identify inversion pathways via intrinsic reaction coordinate (IRC) calculations.

Q. Validation :

  • Compare computed NMR chemical shifts with experimental data (RMSD < 0.3 ppm confirms accuracy).
  • In Silico Metabolism : Software like MetaSite predicts oxidation sites (e.g., benzylic carbon) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-2-(2-methylphenyl)propan-1-amine
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2-Methyl-2-(2-methylphenyl)propan-1-amine

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